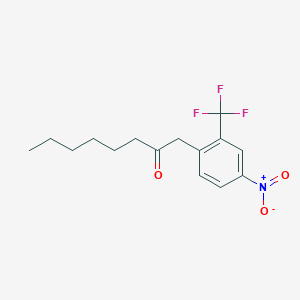

1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one

Description

Properties

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]octan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3/c1-2-3-4-5-6-13(20)9-11-7-8-12(19(21)22)10-14(11)15(16,17)18/h7-8,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUWFBRIKWVZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227002 | |

| Record name | 2-Octanone, 1-[4-nitro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951442-08-2 | |

| Record name | 2-Octanone, 1-[4-nitro-2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951442-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanone, 1-[4-nitro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one typically involves the following steps:

Friedel-Crafts Acylation: The nitrated compound undergoes Friedel-Crafts acylation with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products:

Reduction: 1-(2-(Trifluoromethyl)-4-aminophenyl)octan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2-(Trifluoromethyl)-4-nitrophenyl)octanoic acid.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance. Its unique functional groups allow for versatile chemical transformations, making it a valuable building block in organic synthesis.

Medicinal Chemistry

The derivatives of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one have shown promising biological activity, indicating potential applications in drug development. Research has focused on its antifungal and anticancer properties, suggesting that modifications to its structure could enhance therapeutic efficacy.

Material Science

The compound's distinct chemical structure can be utilized in the design and synthesis of novel materials, such as fluorinated polymers. The presence of the trifluoromethyl group imparts unique electronic properties that can be exploited in advanced material applications.

Case Studies

Recent studies have underscored the potential of this compound in various research areas:

Fungicidal Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant fungicidal activity against resistant fungal strains, highlighting its potential as a lead compound for antifungal drug development.

Cancer Research

Another investigation assessed the effects of derivatives on tumor growth in animal models. Results indicated notable inhibition of tumor growth, suggesting that structural modifications could enhance therapeutic efficacy against cancer.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one depends on its chemical structure and the specific reactions it undergoes. For instance:

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Substitution: The trifluoromethyl group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.

Oxidation: The ketone group is oxidized to a carboxylic acid through the formation of an intermediate geminal diol, which is further oxidized to the acid.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Nitroaromatic Compounds

| Compound ID | CAS Number | Molecular Formula | Substituent Positions | Functional Groups | Purity (%) |

|---|---|---|---|---|---|

| QM-3841 (Target) | 1951442-08-2 | C₁₅H₁₆F₃NO₃ | 2-CF₃, 4-NO₂ | Octan-2-one | 95 |

| QA-7739 | 850797-92-1 | C₁₃H₁₅F₃N₂O₄ | 2-CF₃, 4-NO₂ | Morpholine ethyl ether | 97 |

| YF-1275 | 54998-75-3 | C₈H₆F₃NO₂S | 3-CF₃, 4-NO₂ | Methylsulfane | 95 |

| QJ-6744 | 3849-68-1 | C₇H₄F₃NO₂S | 3-CF₃S, 1-NO₂ | Trifluoromethylthio | 95 |

| SS-4441 | 148416-38-0 | C₆H₄F₃N₂O₂ | 2,3,4-F, 6-NO₂ | Aniline | 98 |

Key Findings:

YF-1275 features 3-CF₃, 4-NO₂ substitution, which may alter electronic effects compared to the target’s ortho-CF₃ group.

Functional Group Influence: The octan-2-one chain in QM-3841 increases lipophilicity, making it suitable for applications requiring nonpolar environments (e.g., agrochemical formulations). In contrast, SS-4441’s aniline group enables participation in electrophilic aromatic substitution, useful in dye or pharmaceutical synthesis .

Degradation Pathways: A degradation study of the fungicide picoxystrobin identified 2-nitro-4-(trifluoromethyl)phenol as an intermediate, which shares the 4-NO₂, 2-CF₃ substitution pattern with QM-3841 but lacks the octan-2-one chain. This suggests that QM-3841 may undergo similar microbial degradation to phenolic derivatives under environmental conditions .

Commercial and Synthetic Relevance :

- All compounds in Table 1 are available at ≥95% purity, indicating their utility as synthetic intermediates. The target’s ketone group offers versatility in condensation or Grignard reactions, whereas QA-7739’s morpholine group is advantageous in medicinal chemistry .

Research Implications

- Environmental Stability: The presence of both -NO₂ and -CF₃ groups in QM-3841 likely confers resistance to hydrolysis but may render it susceptible to microbial degradation via pathways similar to picoxystrobin .

Biological Activity

1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a nitro group, and a ketone moiety, which contribute to its reactivity and biological potential. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The biological activity of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one can be attributed to several mechanisms:

- Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets.

- Nucleophilic Substitution : The trifluoromethyl group can undergo nucleophilic aromatic substitution, allowing for further functionalization that may improve biological activity.

- Oxidation : The ketone functionality can be oxidized to a carboxylic acid, potentially increasing the compound's reactivity with various biomolecules.

Antimicrobial Activity

Research indicates that derivatives of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one exhibit antimicrobial properties. For instance, studies have shown that similar compounds with nitro groups display significant antifungal activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one exhibits cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its structural features, particularly the trifluoromethyl and nitro groups. These groups may enhance interactions with cellular targets involved in cell cycle regulation.

Comparative Studies

A comparison of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(2-(Trifluoromethyl)-4-nitrophenyl)hexan-2-one | Moderate cytotoxicity | Shorter alkyl chain |

| 1-(2-(Trifluoromethyl)-4-nitrophenyl)decan-2-one | Higher lipophilicity | Longer alkyl chain |

| 1-(2-(Trifluoromethyl)-4-nitrophenyl)butan-2-one | Lower antimicrobial activity | Even shorter alkyl chain |

Case Studies

Recent case studies have highlighted the potential of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one in drug development:

- Fungicidal Activity : A study reported the synthesis of derivatives from this compound that exhibited high fungicidal activity against resistant strains of fungi, indicating its potential as a lead compound for antifungal drug development .

- Cancer Research : In another study, derivatives were tested for their effects on tumor growth in animal models. Results indicated significant inhibition of tumor growth, suggesting that modifications to the structure could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(trifluoromethyl)-4-nitrophenyl)octan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, nitro-substituted acetophenones can be synthesized using thionyl chloride as a catalyst in ethanol, as demonstrated in analogous systems (e.g., synthesis of 1-(4-nitrophenyl)prop-2-en-1-one) . Optimize temperature (40–60°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) to minimize side products like over-nitrated derivatives. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI or EI) for molecular ion verification.

- Melting point analysis to compare with literature values (e.g., similar nitro-trifluoromethyl compounds exhibit mp 75–95°C ).

Q. What safety precautions are critical during handling?

- Methodological Answer : Follow protocols for nitroaromatics and fluorinated compounds:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; wash hands post-handling.

- Store in amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO₂, -CF₃) influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The nitro and trifluoromethyl groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. For mechanistic studies:

- Perform kinetic experiments (UV-Vis monitoring) under varying pH.

- Compare reaction rates with analogs lacking -NO₂/-CF₃ (e.g., 4-methylphenylpentan-2-one ).

- Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer :

- Variable-temperature NMR to identify dynamic effects (e.g., rotational barriers in octan-2-one chains).

- 2D NMR (COSY, NOESY) to resolve overlapping signals.

- Cross-validate with X-ray crystallography if single crystals are obtainable (see similar fluorinated acetophenones ).

Q. What strategies optimize this compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers.

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v.

- Derivatization : Introduce polar groups (e.g., hydroxyls via catalytic hydrogenation) without altering core functionality .

Q. What are the implications of structural analogs (e.g., piperidinylidene-acetyl derivatives) in receptor binding studies?

- Methodological Answer :

- Compare binding affinities using radioligand displacement assays (e.g., thyroid hormone receptor antagonists ).

- Modify the octan-2-one chain length to assess steric effects on receptor interactions.

- Use molecular docking (AutoDock Vina) to simulate binding poses with receptor active sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar nitro-trifluoromethyl compounds?

- Methodological Answer :

- Control experiments : Replicate procedures under identical conditions (solvent purity, catalyst batch).

- Byproduct analysis : Use GC-MS to identify impurities (e.g., dehalogenated intermediates).

- Scale effects : Test small vs. large-scale reactions; consider heat/mass transfer limitations .

Q. Why might computational predictions of logP values conflict with experimental measurements?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.